
Quetiapine Sulfone
Vue d'ensemble
Description
Quetiapine Sulfone (C₂₁H₂₅N₃O₄S; molecular weight: 415.51 g/mol; CAS: 329216-65-1) is a metabolite of the antipsychotic drug quetiapine. It acts as a 5-HT receptor agonist and dopamine receptor antagonist . Key physical properties include a density of 1.35 g/cm³, a melting point of 168–169°C, and a predicted boiling point of 626.2°C . Unlike its parent compound, this compound is pharmacologically inactive in clinical settings due to its instability in biological matrices, often degrading to quetiapine sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfone involves the oxidation of Quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, or other peroxides under controlled conditions. The reaction typically requires a solvent like dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Quetiapine Sulfone undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its formation from Quetiapine.
Reduction: Can be reduced back to Quetiapine under specific conditions.
Substitution: Possible at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: this compound.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Introduction to Quetiapine Sulfone
This compound is a metabolite of quetiapine, an atypical antipsychotic widely used for various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. While quetiapine itself has been extensively studied and applied in clinical settings, the specific applications and implications of its metabolite, this compound, are less well-documented. This article will explore the scientific research applications of this compound, focusing on its pharmacological properties, therapeutic uses, and relevant case studies.
Pharmacological Properties
This compound is formed through the metabolism of quetiapine primarily in the liver. It is characterized by its interaction with multiple neurotransmitter receptors in the central nervous system. The pharmacokinetic profile of this compound suggests it may have distinct effects compared to its parent compound:
- Receptor Affinity : this compound exhibits affinity for serotonergic (5-HT2A) and dopaminergic (D2) receptors, which contributes to its potential efficacy in mood stabilization and anxiety reduction.
- Metabolic Stability : As a metabolite, this compound may demonstrate prolonged action due to its stability in the body compared to quetiapine itself.
Table 1: Comparison of Quetiapine and this compound
Property | Quetiapine | This compound |
---|---|---|
Receptor Affinity | 5-HT2A, D2 | 5-HT2A, D2 |
Half-life | ~6 hours | Longer than quetiapine |
Metabolism | Hepatic (CYP3A4) | Hepatic (further metabolism) |
Clinical Applications | Schizophrenia, Bipolar | Potential adjunct in mood disorders |
Treatment of Psychiatric Disorders
This compound may play a role in the treatment of various psychiatric conditions. Although most studies focus on quetiapine, emerging evidence suggests that its metabolite could enhance treatment outcomes:
- Bipolar Disorder : Studies indicate that quetiapine is effective in managing manic and depressive episodes in bipolar disorder. This compound may contribute to mood stabilization due to its receptor activity.
- Major Depressive Disorder : As an adjunct therapy, quetiapine has shown efficacy in treatment-resistant depression. The role of this compound as a metabolite could be significant in enhancing antidepressant effects.
Off-label Uses
Quetiapine is frequently used off-label for conditions such as insomnia and anxiety disorders. While research specifically on this compound is limited, its pharmacological profile suggests potential benefits:
- Insomnia : Quetiapine's sedative properties make it a candidate for treating insomnia. This compound may also contribute to this effect due to its receptor interactions.
- Anxiety Disorders : Given the efficacy of quetiapine in anxiety management, the role of its metabolite warrants further investigation.
Case Studies and Clinical Evidence
While direct studies on this compound are sparse, several case reports and clinical trials involving quetiapine provide insights into its potential applications:
Case Study 1: Bipolar Disorder Management
A clinical trial involving adolescents with bipolar disorder demonstrated significant improvement in mood stabilization with quetiapine treatment. The metabolite's contribution to these outcomes remains an area for future research.
Case Study 2: Treatment-Resistant Depression
In a cohort study examining patients with treatment-resistant depression, those receiving quetiapine as an adjunct therapy showed improved depressive symptoms. The role of this compound in this context could be explored further.
Mécanisme D'action
The mechanism of action of Quetiapine Sulfone is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin 5-HT2, dopamine D2, histamine H1, and adrenergic alpha1 and alpha2 receptors. This multi-receptor antagonism contributes to its antipsychotic, antidepressant, and sedative effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter systems in a manner similar to Quetiapine.
Comparaison Avec Des Composés Similaires
Quetiapine Sulfone is compared below with its primary metabolites and structurally related sulfone-containing compounds.
Pharmacokinetic Comparison with Quetiapine Metabolites
Key Findings :
- This compound is undetectable in plasma (<1.00 ng/mL) due to rapid degradation, whereas quetiapine sulfoxide exhibits the highest exposure (AUClast: 1,286 ng·h/mL) .
- Analytical methods for sulfone meet 15% accuracy criteria, but its instability limits reliable quantification .
Structural and Functional Comparison with Sulfone-Containing Compounds
Key Insights :
- The sulfone moiety is critical for binding in non-quetiapine compounds (e.g., Sulindac Sulfone’s interaction with VDAC) , but this group confers instability in this compound .
Analytical Challenges
- This compound degrades to sulfoxide during storage and analysis, complicating pharmacokinetic studies .
- In contrast, quetiapine sulfoxide is stable and quantifiable, dominating metabolite profiles (median concentration: 3,379 µg/L in patient samples) .
Research Implications
- The instability of this compound necessitates advanced stabilization techniques for accurate pharmacokinetic modeling.
- Structural studies on sulfone-containing compounds (e.g., AI-2 inhibitors) may inform drug design to enhance metabolite stability .
Activité Biologique
Quetiapine, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its metabolism leads to various metabolites, including quetiapine sulfone, which may contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential clinical implications.
Metabolism of Quetiapine
Quetiapine is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. The metabolic pathways include:
- Sulfoxidation : Quetiapine is converted to quetiapine sulfoxide and this compound.
- N-desalkylation : This pathway produces N-desalkylquetiapine, another active metabolite.
Key Metabolites
Metabolite | Formation Pathway | Pharmacological Activity |
---|---|---|
Quetiapine Sulfoxide | CYP3A4, CYP2D6 | Active metabolite with antipsychotic effects |
N-desalkylquetiapine | CYP3A4 | Antidepressant activity |
This compound | Further oxidation of sulfoxide | Potentially active but less studied |
Pharmacokinetics
The pharmacokinetics of quetiapine and its metabolites have been studied extensively. A study involving 21 patients with schizophrenia showed that after administration of quetiapine, steady-state plasma concentrations were reached within 48 hours. Key pharmacokinetic parameters are summarized below:
Parameter | Quetiapine | Quetiapine Sulfoxide | N-desalkylquetiapine |
---|---|---|---|
AUC (µg·h/L) | 5,534 ± 4,198 | 287 ± 107 | 3,858 ± 2,012 |
Clearance (L/h) | 67 ± 25 | Not specified | Not specified |
Volume of Distribution (L) | 672 ± 394 | Not specified | Not specified |
Biological Activity and Clinical Implications
The biological activity of this compound is less understood compared to its parent compound and other metabolites. However, it is hypothesized to play a role in the overall therapeutic effects of quetiapine due to its formation from the sulfoxide metabolite.
- Antipsychotic Effects : While quetiapine primarily acts through D2 and 5-HT2 receptor antagonism, the contribution of this compound remains unclear. It may enhance or modulate the effects of other active metabolites.
- Urinary Excretion : Studies indicate that this compound is a significant urinary metabolite. Analysis of urine samples from patients treated with quetiapine revealed that including this compound in drug monitoring could improve adherence rates by providing a more comprehensive profile of drug metabolism.
Case Studies and Research Findings
Several studies have highlighted the importance of understanding quetiapine's metabolites:
- A study analyzed urine samples from 114 patients prescribed quetiapine and found that traditional testing methods underestimated adherence rates when only measuring quetiapine and its primary metabolite (7-hydroxyquetiapine). Including this compound improved apparent adherence rates from approximately 31% to nearly 48% .
- Another investigation focused on the pharmacokinetics of quetiapine in a diverse patient population and noted significant variability in metabolite levels based on individual metabolic pathways .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining Quetiapine Sulfone’s receptor binding affinity, particularly for 5-HT1A receptors?
- Methodology : Use radioligand binding assays to quantify receptor affinity. Measure pEC50 values (negative logarithm of the molar concentration producing 50% efficacy) using competitive binding protocols with human 5-HT1A receptors. Compare results to structurally related compounds (e.g., Quetiapine hemifumarate, a dopamine receptor antagonist) to contextualize selectivity . For validation, replicate assays under varying ionic conditions to assess binding stability.
Q. How can researchers quantify this compound and its metabolites in biological samples?
- Methodology : Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Optimize extraction protocols for plasma or tissue homogenates to minimize matrix interference. Validate methods using calibration curves with deuterated internal standards (e.g., Quetiapine-D4 fumarate) to ensure accuracy and precision . Note that metabolite quantification (e.g., sulfoxide, sulfone) may require separate ionization settings due to structural differences.
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory effects?
- Methodology : Use primary microglia cultures treated with β-amyloid (Aβ) to simulate neuroinflammatory conditions. Pre-treat cells with this compound (e.g., 10 µM for 1 hour) before Aβ exposure. Measure cytokine levels (e.g., IL-1β, TNFα) via ELISA and analyze data using two-way ANOVA to account for treatment interactions. Include positive controls (e.g., NF-κB inhibitors) to validate pathway-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on proinflammatory cytokines (e.g., IL-1β vs. TNFα)?
- Methodology : Conduct time-course experiments to assess temporal cytokine release patterns. For IL-1β, focus on early-phase signaling (e.g., NF-κB translocation via immunofluorescence). For TNFα, evaluate post-transcriptional regulation (e.g., mRNA stability). Use knockout models (e.g., NLRP3−/− microglia) to isolate pathway-specific contributions. Statistical power analysis should guide sample sizes to detect subtle effects .
Q. What strategies optimize the formulation of sustained-release this compound tablets while ensuring bioequivalence?
- Methodology : Apply Quality by Design (QbD) principles. Define critical quality attributes (CQAs) such as dissolution profiles (e.g., f2 similarity factor ≥50). Use a D-optimal experimental design to test matrix-forming agents (e.g., HPMC) and diluents. Characterize release kinetics via zero-order models and validate against reference products (e.g., Seroquel XR). Include accelerated stability testing to predict shelf-life .
Q. How do pharmacokinetic differences between this compound and its metabolites influence clinical study design?
- Methodology : Perform population pharmacokinetic modeling to account for inter-individual variability in metabolism. Collect serial blood samples to estimate metabolite half-lives and clearance rates. Use non-compartmental analysis for AUC comparisons. Address analytical challenges (e.g., cross-reactivity in immunoassays) by validating methods against gold-standard LC-MS/MS .
Q. What ethical and methodological considerations apply when studying this compound’s misuse potential in vulnerable populations?
- Methodology : Design retrospective cohort studies with matched controls (e.g., patients on off-label low-dose regimens). Use validated scales (e.g., Montgomery-Åsberg Depression Rating Scale) to assess confounding factors like comorbid depression. For prospective studies, obtain informed consent with explicit disclosure of dependency risks. Collaborate with forensic labs to analyze adulterated samples .
Q. Data Analysis & Interpretation
Q. How should researchers address variability in metabolite quantification across analytical platforms?
- Methodology : Implement cross-validation protocols between labs using shared reference standards. Report coefficients of variation (CV) for intra- and inter-assay precision. For metabolites with poor accuracy (e.g., >15% deviation), apply correction factors derived from parallel ultra-performance LC (UPLC) analyses .
Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound studies?
- Methodology : Use mixed-effects models to handle repeated measures (e.g., longitudinal cytokine data). For non-linear responses, apply sigmoidal Emax models. Adjust for covariates (e.g., age, CYP3A4 genotype) using stepwise regression. Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Propriétés
IUPAC Name |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUTWXZEWJNIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444898 | |
Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-65-1 | |
Record name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329216-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.